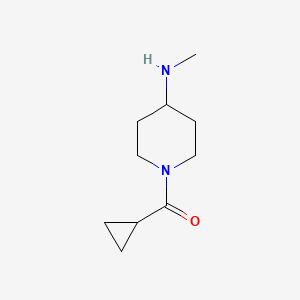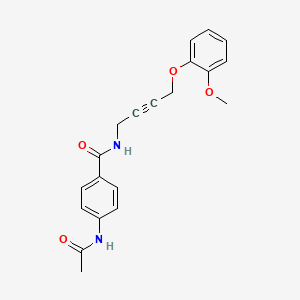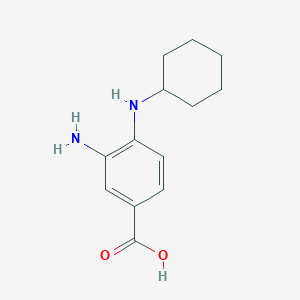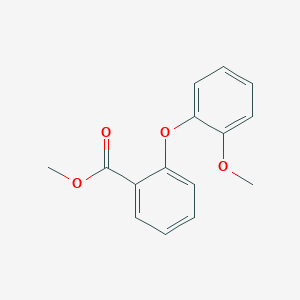![molecular formula C19H12Cl2F3NO4S2 B2847352 3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide CAS No. 251097-59-3](/img/structure/B2847352.png)
3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide” has a molecular formula of C19H12Cl2F3NO4S2 . It has an average mass of 510.334 Da and a monoisotopic mass of 508.953674 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H12Cl2F3NO4S2 . This indicates that the molecule is composed of 19 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study reports the synthesis and evaluation of thiophene derivatives, including those similar to the queried compound, for anticancer properties. These compounds displayed potent cytotoxic activity against several human cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Compounds induced apoptosis and cell cycle arrest, signifying potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity
Another study explored the synthesis of thiophenyl pyrazoles and isoxazoles using a green approach. These compounds, structurally related to the queried compound, showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting their potential as antimicrobial agents (Sowmya et al., 2018).
Antiandrogenic Properties
Research on derivatives structurally related to the queried compound revealed antiandrogen activity. Specifically, certain derivatives demonstrated potent antiandrogenic properties, making them candidates for treating androgen-responsive conditions (Tucker et al., 1988).
Synthetic Pathways and Chemical Properties
Studies have also focused on the synthesis of related compounds, investigating their chemical properties and potential applications. For instance, research on the synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles showcases the importance of such compounds in developing antiviral and anticancer agents (López et al., 2017).
Material Science Applications
In material science, the incorporation of sulfone and thiophene units in polymers has been studied for their properties. One study synthesized polyamide-imides with ether, sulfur, and trifluoromethyl linkages, demonstrating outstanding solubility and thermal stability, useful for high-performance materials (Shockravi et al., 2009).
Eigenschaften
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO4S2/c20-12-2-1-11(15(21)9-12)10-31(27,28)16-7-8-30-17(16)18(26)25-13-3-5-14(6-4-13)29-19(22,23)24/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDZIKMHRZDCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)


![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)




![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea](/img/structure/B2847288.png)

![2-[4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B2847291.png)
![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)